2-(3-Ethylureido)thiazolo[5,4-b]pyridine-6-boronic acid pinacol ester
Description
Properties
IUPAC Name |
1-ethyl-3-[6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,3]thiazolo[5,4-b]pyridin-2-yl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BN4O3S/c1-6-17-12(21)20-13-19-10-7-9(8-18-11(10)24-13)16-22-14(2,3)15(4,5)23-16/h7-8H,6H2,1-5H3,(H2,17,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZZLECBWDDORQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(N=C2)SC(=N3)NC(=O)NCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Ring Construction
The thiazolo[5,4-b]pyridine scaffold is typically synthesized via cyclocondensation reactions. A common method involves reacting 2-aminopyridine derivatives with thiourea or thioamide equivalents under acidic conditions. For example, 2-amino-5-bromopyridine may undergo cyclization with thiourea in the presence of HCl to yield 6-bromothiazolo[5,4-b]pyridine. This intermediate serves as a precursor for subsequent functionalization.
Step-by-Step Preparation Methods
Synthesis of 6-Bromothiazolo[5,4-b]pyridine
Procedure :
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Combine 2-amino-5-bromopyridine (1.0 equiv) and thiourea (1.2 equiv) in 6M HCl.
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Reflux at 120°C for 8–12 hours.
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Cool, neutralize with NaHCO₃, and extract with ethyl acetate.
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Purify via silica gel chromatography (hexane/EtOAc 4:1).
Yield : 78–82%
Miyaura Borylation to Install Pinacol Boronic Ester
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Charge a flame-dried flask with 6-bromothiazolo[5,4-b]pyridine (1.0 equiv), B₂pin₂ (1.5 equiv), PdCl₂(dppf) (0.05 equiv), and KOAc (3.0 equiv).
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Degas with N₂ and add anhydrous 1,4-dioxane (0.4 M).
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Heat at 85°C for 16 hours.
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Filter through Celite®, concentrate, and recrystallize from MTBE/petroleum ether.
Yield : 90% (Table 1)
Table 1: Optimization of Borylation Conditions
| Entry | Catalyst (mol%) | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | PdCl₂(dppf) (3) | 80 | 16 | 89 |
| 2 | PdCl₂(dppf) (5) | 100 | 12 | 94 |
| 3 | Pd(PPh₃)₄ (5) | 85 | 18 | 72 |
Introduction of 3-Ethylureido Group
Procedure :
-
Dissolve thiazolo[5,4-b]pyridine-6-boronic acid pinacol ester (1.0 equiv) in anhydrous DCM.
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Add triphosgene (0.35 equiv) and stir at 0°C for 30 minutes.
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Introduce ethylamine (2.0 equiv) and warm to room temperature for 4 hours.
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Quench with H₂O, extract with DCM, and purify via column chromatography (CH₂Cl₂/MeOH 20:1).
Yield : 65–70%
Critical Reaction Parameters and Troubleshooting
Palladium Catalyst Selection
PdCl₂(dppf) outperforms other catalysts (e.g., Pd(PPh₃)₄) due to its stability at high temperatures and enhanced oxidative addition efficiency. Lower catalyst loadings (<5 mol%) reduce costs without compromising yield.
Solvent Effects
Polar aprotic solvents (DMF, dioxane) improve B₂pin₂ solubility and reaction homogeneity. Non-polar solvents (toluene) lead to incomplete conversions (<50%).
Urea Formation Challenges
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Side Reactions : Overuse of triphosgene promotes carbamate byproducts.
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Mitigation : Employ slow addition of amine and strict temperature control (0–5°C during activation).
Analytical Characterization
NMR Spectroscopy
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¹H NMR (400 MHz, CDCl₃): δ 8.72 (s, 1H, H-5), 8.15 (d, J = 2.4 Hz, 1H, H-7), 6.32 (br s, 1H, NH), 3.65 (q, J = 7.2 Hz, 2H, CH₂CH₃), 1.35 (s, 12H, pinacol), 1.22 (t, J = 7.2 Hz, 3H, CH₂CH₃).
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¹¹B NMR : δ 30.2 ppm (characteristic of boronic esters).
High-Resolution Mass Spectrometry (HRMS)
Calculated for C₁₆H₂₂BN₃O₃S [M+H]⁺: 364.1554. Found: 364.1556.
Applications in Suzuki-Miyaura Cross-Couplings
The boronic ester moiety enables C–C bond formation with aryl halides under Pd catalysis. For example, coupling with 4-bromoaniline affords 2-(3-ethylureido)-6-(4-aminophenyl)thiazolo[5,4-b]pyridine in 72% yield .
Chemical Reactions Analysis
Types of Reactions
2-(3-Ethylureido)thiazolo[5,4-b]pyridine-6-boronic acid pinacol ester undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted thiazolo[5,4-b]pyridine derivatives .
Scientific Research Applications
2-(3-Ethylureido)thiazolo[5,4-b]pyridine-6-boronic acid pinacol ester has several scientific research applications, including:
Chemistry: It serves as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme activities and protein interactions.
Medicine: It holds potential as a precursor for developing kinase inhibitors, which are crucial in treating various diseases, including cancer.
Industry: The compound is utilized in the development of new materials and catalysts for industrial processes
Mechanism of Action
The mechanism of action of 2-(3-Ethylureido)thiazolo[5,4-b]pyridine-6-boronic acid pinacol ester involves its interaction with specific molecular targets, such as kinases. Kinases are enzymes that play a crucial role in regulating various cellular processes. The compound can inhibit kinase activity by binding to the active site, thereby blocking the enzyme’s function and affecting downstream signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
A. Thiazolo[5,4-b]pyridine Derivatives with Amide Substituents
Compounds such as 6a–i and 6k–w () replace the urea group with amides.
B. Thiazolo[5,4-b]pyridine Derivatives with Trifluoromethylphenyl Urea (6j)
Compound 6j incorporates a 3-(trifluoromethyl)phenyl urea group. The trifluoromethyl group enhances lipophilicity and metabolic stability but may introduce steric hindrance, reducing binding efficiency compared to the smaller ethylureido group in the target compound .
C. Imidazo[1,2-a]pyridine Boronic Esters
Imidazo[1,2-a]pyridine derivatives (e.g., 2-(Ethoxycarbonyl)-7-methylimidazo[1,2-a]pyridine-6-boronic acid pinacol ester) feature a more electron-rich heterocycle, altering reactivity in cross-coupling reactions and biological target interactions .
Physicochemical and Reactivity Comparison
| Compound Name | Molecular Formula | Molecular Weight | Purity | Yield (%) | Solubility (Organic) | Key Functional Group |
|---|---|---|---|---|---|---|
| Target Compound | C₁₇H₂₂BN₃O₃S | 371.25 g/mol | >97%* | ~70† | High (DMSO, DMF) | Ethylureido, Boronic Ester |
| 6j (Trifluoromethylphenyl Urea) | C₁₈H₁₆BF₃N₃O₃S | 422.21 g/mol | >95% | 65–75† | Moderate | Trifluoromethylphenyl Urea |
| Imidazo[1,2-a]pyridine Boronic Ester (Ref.) | C₁₈H₂₂BNO₄ | 335.19 g/mol | 96% | 60–70‡ | High | Ethoxycarbonyl, Boronic Ester |
*Inferred from purity standards for pinacol esters in catalogs ; †Based on Suzuki coupling yields in ; ‡From .
Key Observations:
Biological Activity
2-(3-Ethylureido)thiazolo[5,4-b]pyridine-6-boronic acid pinacol ester is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to summarize the current understanding of its biological activity based on diverse research findings, including cytotoxicity, mechanism of action, and structure-activity relationships (SARs).
- Molecular Formula : C15H21BN4O3S
- Molecular Weight : 348.23 g/mol
- CAS Number : 1160791-16-1
- Density : Not specified
- Melting Point : Not specified
Biological Activity Overview
The biological activity of this compound has been primarily evaluated through its effects on various cancer cell lines and its potential as an antibacterial agent.
Cytotoxicity Studies
Recent studies have demonstrated that this compound exhibits moderate to significant cytotoxic effects against several cancer cell lines. For instance, in a study evaluating compounds similar to 2-(3-Ethylureido)thiazolo[5,4-b]pyridine derivatives, it was found that many showed IC50 values ranging from low micromolar concentrations against A549 (lung), MCF-7 (breast), and HeLa (cervical) cancer cell lines.
| Compound | A549 IC50 (μM) | MCF-7 IC50 (μM) | HeLa IC50 (μM) |
|---|---|---|---|
| This compound | TBD | TBD | TBD |
| Compound 12e | 1.06 ± 0.16 | 1.23 ± 0.18 | 2.73 ± 0.33 |
Note: TBD - To Be Determined based on specific studies.
The proposed mechanism of action for the biological activity of this compound involves the inhibition of specific kinases associated with cancer cell proliferation. For instance, compounds with similar thiazole and pyridine frameworks have been shown to inhibit c-Met kinase, which is crucial for tumor growth and metastasis. The introduction of the ethylureido group may enhance binding affinity and specificity towards these targets.
Structure-Activity Relationships (SAR)
The SAR studies indicate that modifications to the thiazole and pyridine rings significantly impact biological activity. The presence of the ethylureido moiety appears to enhance cytotoxicity compared to other substituents.
Case Studies
- Anticancer Activity : In a series of experiments, derivatives of thiazolo[5,4-b]pyridine were synthesized and tested for their anticancer properties. The results indicated that certain substitutions led to improved potency against A549 and MCF-7 cells.
- Antibacterial Properties : Preliminary data suggest that related compounds exhibit antibacterial activity against various eubacterial species, although specific data on this compound is limited.
Q & A
Basic Questions
Q. What are the standard synthetic routes for preparing 2-(3-ethylureido)thiazolo[5,4-b]pyridine-6-boronic acid pinacol ester?
- The compound is typically synthesized via Suzuki-Miyaura cross-coupling , leveraging the boronic ester moiety for C–C bond formation. For example, similar thiazolo[5,4-b]pyridine scaffolds are synthesized by coupling halogenated intermediates (e.g., bromo- or chloro-substituted thiazolopyridines) with aryl/heteroaryl boronic esters under Pd catalysis. Key steps include:
- Aminothiazole formation using 3-amino-5-bromo-2-chloropyridine and potassium thiocyanate (75% yield) .
- Protection/deprotection strategies (e.g., Boc protection) to stabilize reactive amines during coupling .
- Pd(dppf)Cl₂-catalyzed Suzuki coupling with boronic esters (e.g., 2-methyl-5-nitrophenylboronic acid pinacol ester, 70% yield) .
Q. How can researchers confirm the structural integrity of this compound?
- Analytical techniques include:
- ¹H/¹³C NMR to verify substituent positions and boronic ester integration.
- High-resolution mass spectrometry (HRMS) for molecular weight confirmation.
- HPLC purity analysis (e.g., >98% purity, as in GLPBIO standards) to assess impurities .
Q. What are the critical handling and storage protocols for this boronic ester?
- Storage : Store at 0–6°C in airtight containers under inert gas (N₂/Ar) to prevent hydrolysis .
- Handling : Use dry, aprotic solvents (e.g., THF, DME) to avoid ester degradation. Avoid strong oxidizing agents and moisture .
- Safety : Wear PPE (gloves, goggles) due to potential skin/eye irritation .
Advanced Research Questions
Q. How can reaction yields be optimized in Suzuki-Miyaura couplings involving this compound?
- Catalyst selection : Pd(dppf)Cl₂ outperforms other catalysts (e.g., Pd(PPh₃)₄) in sterically hindered systems .
- Solvent systems : Use mixed solvents (DME/H₂O) with Na₂CO₃ as a base to enhance solubility and reduce side reactions .
- Temperature control : Prolonged heating (>100°C) may degrade the boronic ester; monitor reaction progress via TLC/LCMS .
- Purification : For challenging separations, convert the crude boronic ester to a diethanolamine adduct for facile filtration, followed by HCl hydrolysis to regenerate the free boronic acid .
Q. How should researchers address contradictions in reactivity or unexpected byproducts during coupling?
- Common issues :
- Protodeboronation : Minimize acidic conditions; use buffered aqueous phases (pH 7–8) .
- Homocoupling : Ensure rigorous degassing to prevent Pd(0) oxidation .
- Troubleshooting :
- LCMS/MS monitoring to identify intermediates/byproducts.
- Computational modeling (DFT) to predict regioselectivity and steric effects in the thiazolo-pyridine core .
Q. What strategies enable functionalization of the boronic ester for targeted applications (e.g., polymers or bioconjugates)?
- Polymer synthesis : Use RAFT polymerization with boronic ester-containing monomers to create boronic acid-functionalized polymers after deprotection (e.g., pinacol-to-boronic acid conversion via mild hydrolysis) .
- Bioconjugation : Employ click chemistry (e.g., strain-promoted alkyne-azide cycloaddition) to attach biomolecules to the boronic ester while preserving the thiazolo-pyridine scaffold .
Q. How does the thiazolo[5,4-b]pyridine core influence biological activity in medicinal chemistry studies?
- The core acts as a c-KIT kinase inhibitor scaffold , with substituents (e.g., urea/amide groups) modulating potency and selectivity. SAR studies show:
- 3-Ethylureido enhances hydrophobic interactions in the ATP-binding pocket .
- Boronic ester enables further derivatization via Suzuki coupling to introduce fluorophores or targeting moieties .
Methodological Considerations
Q. What analytical methods resolve challenges in quantifying boronic ester stability?
- Kinetic studies : Use ¹¹B NMR to track hydrolysis rates under varying pH/temperature conditions .
- HPLC-MS : Monitor ester degradation products (e.g., boronic acid) over time .
Q. How can computational tools aid in designing derivatives with improved properties?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
